molecular formula C9H10ClF2N B2956598 (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2135344-97-5

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2956598
CAS No.: 2135344-97-5
M. Wt: 205.63
InChI Key: LDDUEFIEZUPIDT-QRPNPIFTSA-N
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Description

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms and an amine group attached to an indene ring structure, making it a unique and valuable molecule for scientific research and industrial applications.

Scientific Research Applications

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted benzyl halide, under basic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), amine derivatives

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted indene derivatives

Mechanism of Action

The mechanism of action of (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
  • 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
  • 4,7-Difluoro-1H-indene

Uniqueness

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both fluorine atoms and an amine group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. The hydrochloride form also enhances its solubility and stability, further increasing its utility.

Properties

IUPAC Name

(1S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-6-2-3-7(11)9-5(6)1-4-8(9)12;/h2-3,8H,1,4,12H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDUEFIEZUPIDT-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1N)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2[C@H]1N)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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